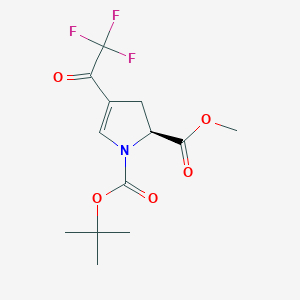

1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate

Description

The compound 1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate is a chiral, bicyclic dicarboxylate derivative featuring a partially saturated pyrrolidine ring (2,3-dihydropyrrole) with a trifluoroacetyl substituent at the 4-position. Its structure combines sterically hindered tert-butyl and methyl ester protecting groups, which enhance stability during synthetic processes, particularly in peptide and heterocyclic chemistry.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO5/c1-12(2,3)22-11(20)17-6-7(9(18)13(14,15)16)5-8(17)10(19)21-4/h6,8H,5H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKXLDPNHDMZOV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(CC1C(=O)OC)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C[C@H]1C(=O)OC)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate can be synthesized via multi-step procedures involving:

Starting Materials: : Commonly available precursors such as tert-butyl acetoacetate, 2,2,2-trifluoroacetic acid, and an appropriate pyrrole derivative.

Key Reactions: : The synthesis generally involves esterification, acylation, and cyclization reactions.

Conditions: : Reactions typically occur under controlled temperatures (0-100°C) using solvents like dichloromethane or tetrahydrofuran. Catalysts such as hydrochloric acid or strong bases like sodium hydride may also be employed.

Industrial Production Methods: For large-scale production, advanced methodologies like continuous flow synthesis may be implemented to enhance yield and purity. This might include:

Automated Reactors: : To ensure consistent reaction conditions and improve scalability.

Purification: : Techniques like recrystallization, chromatography, or distillation to achieve high-purity final products.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation reactions, possibly leading to the formation of oxides or further functionalized derivatives.

Reduction: : Reduction of the trifluoroacetyl group can yield corresponding alcohols or other reduced species.

Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the pyrrole ring or the acyl groups.

Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

Reducing Agents: : Including lithium aluminium hydride and sodium borohydride.

Substituting Agents: : Like halogens, nucleophiles, and electrophiles depending on the desired reaction.

Oxidation: : Can lead to corresponding acids, aldehydes, or ketones.

Reduction: : Produces alcohols or amines depending on the reaction specifics.

Substitution: : Results in various substituted pyrrole derivatives, tailored by the reagents used.

Scientific Research Applications

Catalysis: : The compound’s functionality makes it useful as a catalyst or catalyst precursor in various organic transformations.

Synthetic Intermediates: : Acts as a building block in the synthesis of more complex molecules.

Drug Development: : Potential use in designing novel pharmaceutical agents due to its bioactive functional groups.

Biochemical Probes: : Employed in biochemical studies to investigate enzyme interactions and pathways.

Material Science: : Incorporated into polymers or advanced materials to enhance their properties.

Agricultural Chemicals: : Possible usage in the synthesis of agrochemicals due to its stability and reactivity.

Mechanism of Action

1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate exerts its effects primarily through:

Binding Affinity: : Interacting with specific molecular targets such as enzymes or receptors.

Pathway Modulation: : Influencing biochemical pathways by acting as an inhibitor or activator of specific enzymatic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related compounds:

Reactivity and Stability

- Electrophilic Reactivity : The trifluoroacetyl group in the target compound is more electron-withdrawing than fluorine or hydroxymethyl substituents in analogs (e.g., ), making the dihydropyrrole ring more susceptible to nucleophilic attack.

- Steric Protection : The tert-butyl group in all listed compounds provides steric shielding, but the target compound’s 2,3-dihydropyrrole ring reduces ring strain compared to fully saturated pyrrolidine derivatives (e.g., ).

- Hydrolytic Stability : The methyl ester in the target compound is less prone to hydrolysis than the chloromethyl ester in , which is highly reactive under basic conditions.

Spectroscopic and Analytical Data

While specific spectroscopic data for the target compound are unavailable in the provided evidence, analogs such as and were characterized via ¹H/¹³C-NMR and mass spectrometry. For example:

- The ¹³C-NMR of shows distinct signals for the hydroxymethyl group (~62 ppm) and fluorine-coupled carbons (~90 ppm for CF) .

- The chloromethyl ester in exhibits a characteristic ¹H-NMR peak at ~5.3 ppm for the CH₂Cl group .

Research Findings and Implications

- Fluorine vs. Trifluoroacetyl : Fluorine substituents (e.g., ) improve membrane permeability but lack the strong electrophilic character of the trifluoroacetyl group, which may interact with biological nucleophiles like cysteine residues .

- Ring Saturation Effects : The 2,3-dihydropyrrole ring in the target compound offers intermediate rigidity between fully saturated pyrrolidines (e.g., ) and aromatic heterocycles, balancing conformational flexibility and stability.

Biological Activity

1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H16F3N2O4

- Molecular Weight : 320.28 g/mol

- IUPAC Name : this compound

- CAS Number : 121148-00-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for various biochemical pathways. For instance, its structural similarity to known enzyme substrates allows it to act as a competitive inhibitor.

- Receptor Interaction : Preliminary studies indicate that this compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity : The presence of the trifluoroacetyl group may enhance the antioxidant properties of the compound, providing protective effects against oxidative stress in cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit antimicrobial properties. For example:

- Study on Antibacterial Effects : A derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 50 | 12 |

Anti-inflammatory Effects

In vitro studies have suggested that this compound can modulate inflammatory responses:

- Case Study : In a cell culture model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40%.

Case Studies

-

Case Study on Neuroprotection : A study assessed the neuroprotective effects of the compound in a rat model of ischemic stroke. Administration of the compound resulted in a significant reduction in infarct size and improved neurological scores compared to controls.

- Results Summary :

- Infarct Size Reduction: 30%

- Neurological Score Improvement: 25%

- Results Summary :

- Cardiovascular Effects : Another study evaluated the cardiovascular effects in hypertensive rats. The compound exhibited a dose-dependent decrease in blood pressure and improved endothelial function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.